

An In-depth Technical Guide to the Solubility of Isoamyl Phenylacetate

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Compound of Interest

Compound Name: *Isoamyl phenylacetate*

Cat. No.: *B094502*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **isoamyl phenylacetate** in various solvents. The information contained herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental methodologies for its determination, and a visual representation of the solubility testing workflow.

Introduction to Isoamyl Phenylacetate

Isoamyl phenylacetate (also known as isopentyl phenylacetate) is an organic compound, an ester with the chemical formula $C_{13}H_{18}O_2$. It is a colorless liquid with a characteristic sweet, musky, and honey-like aroma, often with fruity undertones.^[1] This compound is utilized as a fragrance and flavoring agent in various industries, including cosmetics, perfumery, and food production.^{[2][3]} Understanding its solubility in different solvents is crucial for its application in various formulations, ensuring product stability and performance.^{[2][3]}

Quantitative Solubility Data

The solubility of **isoamyl phenylacetate** has been determined in a range of solvents. The following table summarizes the available quantitative data, providing a comparative reference for formulation development.

Solvent	Temperature (°C)	Solubility	Source
Water	25	16.47 mg/L (estimated)	[4]
Water	25	63.049 mg/L	[5]
Water	Not Specified	Insoluble	[1] [2] [4]
Ethanol (95%)	Not Specified	1 mL in 1 mL	[1]
Ethanol	25	1256.14 g/L	
Methanol	25	1166.97 g/L	
Isopropanol	25	756.92 g/L	
n-Propanol	25	793.77 g/L	
n-Butanol	25	662.59 g/L	
Acetone	25	1104.36 g/L	
Ethyl Acetate	25	859.58 g/L	
Acetonitrile	25	906.34 g/L	
Dimethylformamide (DMF)	25	1110.02 g/L	
Toluene	25	231.34 g/L	
Paraffin Oil	Not Specified	Soluble	[4]
Oils	Not Specified	Soluble	[1]

Note: The qualitative descriptions "soluble" and "insoluble" are provided where specific quantitative data is not available. The significant variance in reported aqueous solubility may be due to different experimental methods (e.g., estimated vs. experimentally determined).

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of **isoamyl phenylacetate** are not extensively published, a standard and widely accepted methodology is the Equilibrium

Shake-Flask Method. This method is applicable for determining the solubility of a liquid solute, like **isoamyl phenylacetate**, in various solvents.

Objective: To determine the saturation concentration of **isoamyl phenylacetate** in a specific solvent at a controlled temperature.

Materials and Equipment:

- **Isoamyl phenylacetate** (high purity)
- Selected solvents (analytical grade)
- Analytical balance
- Thermostatically controlled shaker or incubator
- Glass vials or flasks with airtight seals
- Pipettes and tips
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Volumetric flasks and other standard laboratory glassware

Procedure:

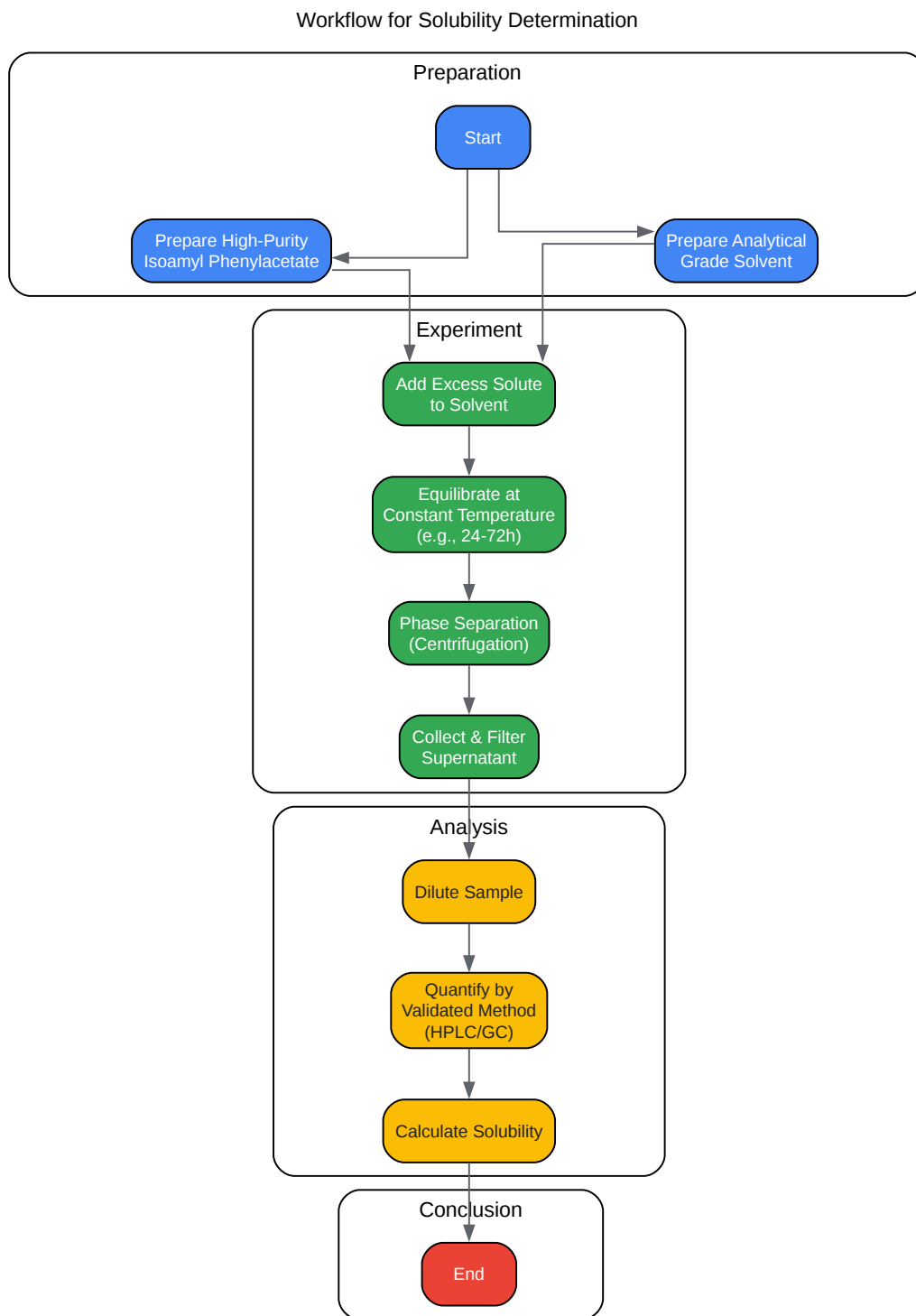
- Preparation of Solvent: Ensure the solvent is degassed to prevent bubble formation during the experiment.
- Addition of Solute: Add an excess amount of **isoamyl phenylacetate** to a vial containing a known volume of the solvent. The presence of a separate, undissolved phase of **isoamyl phenylacetate** is necessary to ensure saturation is reached.

- **Equilibration:** Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.
- **Phase Separation:** After equilibration, cease agitation and allow the mixture to stand at the same constant temperature to allow for the separation of the undissolved **isoamyl phenylacetate**. To ensure complete separation of the undissolved solute, the samples should be centrifuged at a controlled temperature.
- **Sample Collection:** Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved microdroplets.
- **Sample Dilution:** Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of **isoamyl phenylacetate**.
- **Calculation of Solubility:** Back-calculate the original concentration of **isoamyl phenylacetate** in the saturated solution using the dilution factor. The resulting value represents the solubility of **isoamyl phenylacetate** in the tested solvent at the specified temperature.

Analytical Method Validation: The chosen analytical method (HPLC or GC) should be validated for linearity, accuracy, precision, and specificity for **isoamyl phenylacetate** to ensure reliable and accurate solubility measurements.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of **isoamyl phenylacetate** solubility using the equilibrium shake-flask method.



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Caption: A flowchart of the equilibrium shake-flask method for solubility determination.

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